Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Description

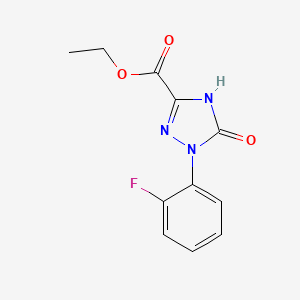

Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a fluorinated triazole derivative characterized by a 2-fluorophenyl substituent at the N1 position, a 5-oxo-2,5-dihydrotriazole core, and an ethyl carboxylate group at C2. Triazole derivatives are widely studied for their antibacterial, antiproliferative, and anti-inflammatory activities, often modulated by substituent effects on the aryl ring and triazole core .

Properties

Molecular Formula |

C11H10FN3O3 |

|---|---|

Molecular Weight |

251.21 g/mol |

IUPAC Name |

ethyl 1-(2-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H10FN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,13,14,17) |

InChI Key |

FBOLUZIMWXXLIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(2-fluorophenyl)hydrazinecarboxylate with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Analogous Compounds:

Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives (): Synthesis: Prepared via microwave-assisted reactions of 3-aminopyridines with ethyl-2-chloroacetoacetate, followed by amination and aldehyde condensation. Substituent Impact: Pyridinyl groups enhance π-π interactions in molecular docking, improving binding to enzymes like GlcN-6-P .

Ethyl 1-phenyl-5-oxo-4-(2-aryl-2-oxoethyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates ():

- Synthesis : α-Bromoketones reacted with triazole precursors in DMF/CH3CN, yielding products with 85% efficiency (e.g., compound 31) .

- Substituent Impact : Electron-withdrawing groups (e.g., 2,4-dimethoxyphenyl) improve stability and crystallinity.

Fenchlorazole (Ethyl 1-(2,4-dichlorophenyl)-5-trichloromethyl-1H-1,2,4-triazole-3-carboxylate) ():

- Application : Herbicidal safener with trichloromethyl and dichlorophenyl groups enhancing agrochemical activity .

Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate ():

Table 1: Structural and Physical Properties

*Estimated based on molecular formula. †Predicted based on analogous triazoles. ‡Range due to variable substituents.

Molecular Docking and Binding Affinity

- GlcN-6-P Inhibition : Pyridinyl triazoles () demonstrated strong binding to GlcN-6-P via hydrogen bonding and hydrophobic interactions. Fluorine’s electronegativity in the target compound may optimize binding compared to chloro or methyl groups .

- Conformational Analysis : Dihedral angles between the triazole core and aryl substituents (e.g., in ) influence enzyme interaction. The 2-fluorophenyl group’s planar geometry may favor binding over ortho-substituted bulkier groups .

Biological Activity

Ethyl 1-(2-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a member of the triazole derivative family, characterized by a unique structure that includes an ethyl ester group and a fluorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C11H10FN3O3 |

| Molecular Weight | 251.21 g/mol |

| IUPAC Name | Ethyl 1-(2-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

| InChI | InChI=1S/C11H10FN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,13,14,17) |

| InChI Key | FBOLUZIMWXXLIM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2F |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives demonstrated that compounds similar to Ethyl 1-(2-fluorophenyl)-5-oxo showed moderate activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at certain concentrations .

Anticancer Potential

The anticancer activity of Ethyl 1-(2-fluorophenyl)-5-oxo has been highlighted in several studies. For instance, a compound structurally related to this triazole was found to exhibit significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Case Study: Cytotoxicity Assessment

In a recent investigation involving new triazole derivatives:

- Cell Lines Tested : MCF7, NCI-H460, SF-268

- IC50 Values :

Anti-inflammatory Effects

Ethyl 1-(2-fluorophenyl)-5-oxo has also been assessed for its anti-inflammatory properties. In vitro studies showed that certain derivatives significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests that these compounds may modulate immune responses effectively .

The biological activity of Ethyl 1-(2-fluorophenyl)-5-oxo is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in metabolic processes.

- Membrane Penetration : The presence of the fluorophenyl group enhances the compound's ability to penetrate biological membranes, improving bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.